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Compound of Interest

Compound Name: Trihydro(trimethylamine)aluminium

Cat. No.: B099812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data,

experimental protocols, and relevant chemical pathways for

trihydro(trimethylamine)aluminium, also known as trimethylamine alane (TMAA). This

information is critical for its application in various fields, including as a reducing agent in organic

synthesis and as a precursor in materials science.

Core Thermodynamic Data
The thermodynamic properties of trihydro(trimethylamine)aluminium have been determined

using high-level quantum chemical calculations, specifically the G4(MP2) method. These

calculations provide a theoretical basis for understanding the stability and reactivity of the

compound.
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Thermodynamic
Property

Symbol
Value (Calculated
at 298.15 K)

Unit

Standard Enthalpy of

Formation
ΔHf°

Data not explicitly

found
kJ/mol

Standard Gibbs Free

Energy of Formation
ΔGf°

Data not explicitly

found
kJ/mol

Standard Entropy S°
Data not explicitly

found
J/(mol·K)

Heat Capacity

(Constant Pressure)
Cp

Data not explicitly

found
J/(mol·K)

Note: While the referenced literature confirms the calculation of these values using the

G4(MP2) method, the specific numerical data for the 1:1 adduct (AlH3·NMe3) were not

available in the searched abstracts. Access to the full publication "Thermochemistry of Alane

Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation" is

recommended for these specific values.

Experimental Protocols
The synthesis and decomposition of trihydro(trimethylamine)aluminium are key

experimental procedures. The primary synthetic route involves the formation of a bis-adduct,

which can then be converted to the desired 1:1 complex.

Synthesis of Trihydro(trimethylamine)aluminium
(AlH3·NMe3)
The synthesis of trihydro(trimethylamine)aluminium is typically achieved through a two-step

process, starting with the formation of the bis(trimethylamine)alane complex.

Step 1: Synthesis of bis(trimethylamine)alane (AlH3·2NMe3)

Materials and Setup:

Titanium-catalyzed aluminum powder.
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Anhydrous diethyl ether or similar aprotic solvent.

Liquid trimethylamine (TMA).

High-pressure reactor equipped with a stirrer.

Hydrogen gas (high purity).

Procedure:

In an inert atmosphere (e.g., argon-filled glovebox), charge the high-pressure reactor with

the Ti-catalyzed aluminum powder and anhydrous diethyl ether.

Add liquid trimethylamine to the slurry.

Seal the reactor and pressurize with hydrogen gas to approximately 100 bar.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

the pressure drop in the reactor.

Upon completion, vent the excess hydrogen pressure and handle the resulting product,

bis(trimethylamine)alane, under an inert atmosphere.

Step 2: Conversion of bis(trimethylamine)alane to Trihydro(trimethylamine)aluminium

Detailed experimental procedures for the quantitative conversion of the bis-adduct to the mono-

adduct are not extensively detailed in the provided search results. However, one common

method for such conversions is through controlled thermal decomposition or by reaction with a

Lewis acid to remove one equivalent of the amine. Further literature review on the specific

conversion is recommended for a precise protocol.

Characterization
The synthesized mono (1:1) and bis (2:1) adducts of trimethylamine alane can be

characterized using various spectroscopic and diffraction techniques:

X-ray Diffraction (XRD): To determine the crystal structure and confirm the phase of the

synthesized material.
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Raman Spectroscopy: To identify vibrational modes characteristic of the Al-H and Al-N

bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 27Al NMR can provide

detailed information about the structure and purity of the complexes.

Chemical Pathways and Logical Relationships
The formation and decomposition of trihydro(trimethylamine)aluminium are fundamental

processes for its application, particularly in contexts like hydrogen storage, where the release

of hydrogen is a key step.

Formation and Decomposition Pathway
The overall process can be visualized as the formation of the alane adduct from its constituent

parts and its subsequent thermal decomposition to release hydrogen. The initial formation often

proceeds through a bis-adduct intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b099812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formation Pathway

Decomposition Pathway

Ti-catalyzed Al

AlH3·2N(CH3)3
(bis-adduct)

H2 2 N(CH3)3

AlH3·N(CH3)3
(mono-adduct)

- N(CH3)3

AlH3·N(CH3)3

Al (s) 3/2 H2 (g) N(CH3)3 (g)

Δ Δ Δ

Click to download full resolution via product page

Caption: Formation of trihydro(trimethylamine)aluminium via a bis-adduct intermediate and

its subsequent thermal decomposition.

This guide provides a foundational understanding of the thermodynamic and experimental

aspects of trihydro(trimethylamine)aluminium. For professionals in research and

development, a thorough review of the primary literature is essential to obtain the specific

quantitative data and detailed procedural nuances required for their applications.

To cite this document: BenchChem. [In-Depth Technical Guide on the Thermodynamic
Properties of Trihydro(trimethylamine)aluminium]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b099812?utm_src=pdf-body-img
https://www.benchchem.com/product/b099812?utm_src=pdf-body
https://www.benchchem.com/product/b099812?utm_src=pdf-body
https://www.benchchem.com/product/b099812#thermodynamic-data-for-trihydro-trimethylamine-aluminium
https://www.benchchem.com/product/b099812#thermodynamic-data-for-trihydro-trimethylamine-aluminium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b099812#thermodynamic-data-for-
trihydro-trimethylamine-aluminium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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